Ascorbyl-HNE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

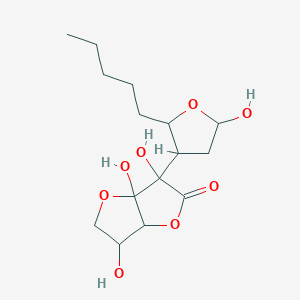

Ascorbyl-HNE, also known as this compound, is a useful research compound. Its molecular formula is C15H24O8 and its molecular weight is 332.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Properties and Cellular Protection

Ascorbyl-HNE has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress. Research indicates that ascorbic acid can mitigate HNE-induced cytotoxicity in human THP-1 monocytic leukemia cells by reducing reactive oxygen species (ROS) formation and protein carbonylation. When cells were pre-treated with ascorbic acid, there was a notable decrease in HNE-induced apoptosis and necrosis, suggesting that this compound plays a role in cellular protection against oxidative damage .

Detoxification Mechanisms

The conjugation of ascorbic acid with HNE facilitates the detoxification of this reactive aldehyde. Studies demonstrate that the formation of the this compound conjugate enhances the efflux of glutathione conjugates from cells, promoting the elimination of harmful lipid peroxidation products. This process is crucial for maintaining cellular health, particularly in conditions associated with oxidative stress and inflammation .

Implications in Cardiovascular Health

This compound’s protective effects against HNE-induced damage are particularly relevant in cardiovascular disease. The modulation of intracellular transport mechanisms by ascorbic acid may help prevent vascular dysfunction linked to oxidative stress. Understanding these mechanisms opens avenues for developing antioxidant therapies aimed at individuals at risk for cardiovascular diseases .

Neuroprotective Effects

Given that 4-hydroxynonenal is implicated in neurodegenerative diseases, this compound may have potential applications in neuroprotection. Research suggests that ascorbic acid can reduce HNE levels in neuronal cells, thereby potentially mitigating oxidative stress-related neuronal damage. This could have implications for conditions such as Alzheimer's disease and other forms of dementia .

Case Study: Cardiovascular Disease

In a controlled study involving human THP-1 cells, pre-treatment with ascorbic acid significantly reduced HNE-induced cytotoxicity, demonstrating its potential as a therapeutic agent for cardiovascular protection. The study highlighted how this compound formation contributes to the detoxification pathways necessary for maintaining vascular health .

Case Study: Neurodegenerative Disorders

Another study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the presence of ascorbic acid reduced cell death and oxidative damage markers, suggesting a protective role against neurodegenerative processes .

Future Directions and Research Opportunities

The applications of this compound warrant further exploration, particularly in clinical settings. Future research could focus on:

- Clinical Trials : Evaluating the efficacy of this compound in preventing or treating diseases linked to oxidative stress.

- Mechanistic Studies : Investigating the specific biochemical pathways through which this compound exerts its protective effects.

- Formulation Development : Exploring how this compound can be incorporated into dietary supplements or pharmacological formulations aimed at enhancing antioxidant defenses.

Propriétés

Formule moléculaire |

C15H24O8 |

|---|---|

Poids moléculaire |

332.35 g/mol |

Nom IUPAC |

3,6,6a-trihydroxy-6-(5-hydroxy-2-pentyloxolan-3-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C15H24O8/c1-2-3-4-5-10-8(6-11(17)22-10)14(19)13(18)23-12-9(16)7-21-15(12,14)20/h8-12,16-17,19-20H,2-7H2,1H3 |

Clé InChI |

ZQOQGRDCUPFGCZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC1C(CC(O1)O)C2(C(=O)OC3C2(OCC3O)O)O |

Synonymes |

ascorbyl 4-hydroxy-2-nonenal ascorbyl-HNE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.